2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex heterocyclic molecule featuring:
- A pyrimido[1,6-a]azepin core fused with a 1,3-dioxo moiety.
- A 5-ethyl-1,2,4-oxadiazole substituent at position 4 of the azepin ring.
- An N-(3-fluoro-4-methylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-3-18-25-20(26-32-18)19-16-7-5-4-6-10-27(16)22(31)28(21(19)30)12-17(29)24-14-9-8-13(2)15(23)11-14/h8-9,11H,3-7,10,12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYWZHQQALIHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate amidoximes under controlled temperature conditions . The subsequent steps involve the formation of the pyrimido[1,6-a]azepine ring system and the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of new heterocyclic compounds and as a building block for more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
(a) N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide (CAS 1775338-33-4)
- Key differences :
- Oxadiazole substituent : Methyl group at position 5 instead of ethyl.
- Phenyl ring substituents : 2,4-Dimethylphenyl vs. 3-fluoro-4-methylphenyl.
- The fluoro substituent in the target compound may improve target binding via electronegative interactions, whereas methyl groups in the analog could favor hydrophobic interactions .
(b) BI 665915 (Oxadiazole-containing FLAP Inhibitor)
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Methyl Analog (CAS 1775338-33-4) | BI 665915 |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | ~536 g/mol | 529.59 g/mol |
| logP (Predicted) | 3.8–4.2 | 3.2–3.6 | 3.5 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 8 | 8 | 9 |
| Solubility | Low (alkyl chain dominance) | Moderate | Moderate (optimized) |
| Metabolic Stability | Moderate (ethyl group) | High (methyl group) | High (low CYP3A4 risk) |
- Key trends: Ethyl vs. Fluorine: Enhances bioavailability and binding via reduced first-pass metabolism .
Computational Similarity Analysis
- Tanimoto coefficient : Used to quantify structural similarity. For example, SAHA and aglaithioduline show ~70% similarity using fingerprint-based methods .
- Morgan fingerprints : The target compound’s Murcko scaffold clusters with oxadiazole-containing inhibitors (Tanimoto > 0.5) .
- Activity landscape modeling: Structurally similar compounds (e.g., ethyl vs. methyl analogs) may form "activity cliffs" with significant potency differences despite minor structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
